molecular formula C17H17N3O2S B2864647 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide CAS No. 851980-38-6

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B2864647
CAS No.: 851980-38-6
M. Wt: 327.4
InChI Key: REYRSDUWNGZCAC-UHFFFAOYSA-N
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Description

N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzothiazole-derived hydrazide compound characterized by a 4,5-dimethyl-substituted benzothiazole ring linked via a hydrazide group to a 4-methoxybenzoyl moiety. The compound is synthesized through condensation reactions involving hydrazide precursors and substituted aldehydes or ketones, a methodology shared with structurally analogous derivatives .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-4-9-14-15(11(10)2)18-17(23-14)20-19-16(21)12-5-7-13(22-3)8-6-12/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYRSDUWNGZCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of benzothiazole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H14_{14}N4_{4}OS
  • Molecular Weight : 286.35 g/mol

The compound features a benzothiazole moiety linked to a methoxybenzohydrazide group, contributing to its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzoyl hydrazine and 4,5-dimethyl-1,3-benzothiazole. The reaction conditions are critical for optimizing yield and purity.

Anticancer Properties

Recent studies indicate that benzothiazole derivatives exhibit significant anticancer activity. For instance, modifications on the benzothiazole nucleus have been shown to enhance cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells such as A431 and A549 .

Cell Line IC50 (μM) Mechanism of Action
A4312.0Induction of apoptosis
A5491.5Cell cycle arrest

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound may also exhibit anti-inflammatory properties. Research indicates that similar benzothiazole derivatives can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro . This suggests potential applications in treating inflammatory diseases.

Case Studies

A recent study evaluated the biological activity of several benzothiazole derivatives, including this compound. The study found that these compounds significantly inhibited tumor growth in xenograft models and demonstrated a favorable safety profile in preliminary toxicity assessments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzohydrazide Family

Substituted Benzylidene Derivatives

Compounds such as N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide and N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide (from and ) share the 4-methoxybenzohydrazide backbone but differ in the substituents on the benzylidene ring. Key differences include:

  • Hydrogen bonding: The 3,4,5-trihydroxy derivative () exhibits extensive intermolecular hydrogen bonding (O–H⋯O and N–H⋯O interactions), enhancing crystallinity and stability compared to mono- or dihydroxy analogues .
  • Planarity : The dihedral angle between the benzothiazole and methoxybenzoyl rings in the target compound is expected to differ from the 18.28° angle observed in the trihydroxy derivative .
Table 1: Comparison of Substituted Benzylidene Derivatives
Compound Substituents Melting Point (°C) Key Structural Features Reference
N'-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide 4,5-dimethyl (benzothiazole), 4-methoxy (benzoyl) Not reported Benzothiazole-hydrazide linkage
N'-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide 3,4,5-trihydroxy (benzylidene) 239–241 Extensive H-bonding, E-configuration
N'-(4-Hydroxybenzylidene)-4-methoxybenzohydrazide 4-hydroxy (benzylidene) >250 Planar structure, moderate H-bonding

Pyrazole and Triazole Derivatives

Compounds like H18–H22 () incorporate pyrazole rings instead of benzothiazole. These derivatives show:

  • Higher molecular weights (e.g., H21: C₃₆H₃₂N₄O₂) due to naphthalene and pyrazole substituents.
  • Lower melting points (230–245°C) compared to hydroxybenzylidene derivatives, likely due to reduced polarity .

Benzothiazole-Based Analogues

Functional Group Variations

  • N'-(4-Methylbenzo[d]thiazol-2-yl)propanehydrazide (): The propanehydrazide chain introduces conformational flexibility, altering solubility and pharmacokinetics .
Table 2: Benzothiazole Derivatives Comparison
Compound Substituents Biological Relevance Reference
This compound 4,5-dimethyl, 4-methoxy Potential enzyme inhibition
N'-(4,6-Difluorobenzo[d]thiazol-2-yl)benzohydrazide 4,6-difluoro Enhanced electronegativity
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) Bromo, ethoxy, methylsulfanyl Antiviral activity (Dengue NS5 target)

Physicochemical and Spectral Properties

  • NMR Data : The 1H-NMR of hydroxy/methoxy-substituted analogues () shows distinct NH (δ 10–12 ppm) and aromatic proton signals (δ 6.5–8.5 ppm), with downfield shifts for hydroxyl groups (δ 9–10 ppm) .

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